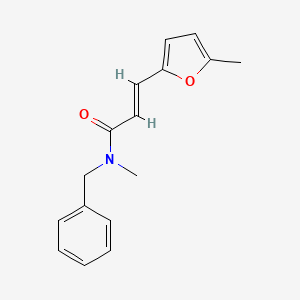![molecular formula C15H15NO2 B2525508 {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate CAS No. 338422-69-8](/img/structure/B2525508.png)
{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate, is not directly mentioned in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and properties that might be expected from the compound of interest. For instance, paper discusses a chiral framework involving a benzyl group and an imidazolidine ring, which shares structural similarities with the benzyl component of the target compound. Paper describes an N-chiral quaternary ammonium salt with a benzyl group, which is relevant to the quaternary ammonium nature of the compound . Lastly, paper investigates an ammonium dithiocarbamate with a methyl-substituted phenyl ring, which could offer insights into the behavior of phenyl rings in similar ammonium compounds.
Synthesis Analysis
The synthesis of related compounds involves the use of benzyl groups and ammonium salts. In paper , the synthesis starts with benzil and ammonium acetate to create a chiral diamine, which is then used to form an imidazolidine derivative. This suggests that similar starting materials and methods could potentially be applied to synthesize {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate. Paper describes the synthesis of a quaternary ammonium salt from an N-benzyl-N-methyltyrosine methyl ester, indicating that esterification and subsequent quaternization are key steps in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of related compounds features specific orientations and bonding patterns. For example, paper reports a dihedral angle between phenyl and benzene rings, which could be indicative of the spatial arrangement in {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate. The presence of intramolecular hydrogen bonding in paper also suggests that similar hydrogen bonding interactions might be present in the compound of interest, affecting its molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of similar compounds is explored in the provided papers. Paper examines the catalytic ability of an imidazolidine derivative in an asymmetric Michael reaction, which could imply that {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate may also participate in or catalyze similar reactions due to the presence of a benzyl group. Paper discusses the adsorption of a dithiocarbamate compound on steel surfaces, which could suggest that the target compound might also interact with metal surfaces, potentially through its phenyl ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding those of {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate. Paper describes the crystal structure and hydrogen bonding interactions of a quaternary ammonium salt, which could be relevant to the solubility and crystallinity of the compound . Paper highlights the hydrophobicity conferred by a methyl-functionalized benzene ring, which might also be a characteristic of {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate, affecting its interaction with aqueous environments.
Applications De Recherche Scientifique
Synthetic Pathways and Applications
Methyl-2-formyl benzoate is recognized as a bioactive precursor in organic synthesis, showcasing a range of pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as a significant structure and an excellent precursor for new bioactive molecule searches, demonstrating its importance in synthetic fields and the pharmaceutical industry due to its versatility as a substrate in medical product preparation (Farooq & Ngaini, 2019).
Metal Passivators and Light-Sensitive Materials
The compound 5,5′-Methylene-bis(benzotriazole) is highlighted as a versatile intermediate in preparing metal passivators and light-sensitive materials, emphasizing the need for efficient, environmentally benign synthesis methods. This underscores the compound's utility in green chemistry and its role in developing sustainable chemical processes (Gu et al., 2009).
Antimicrobial Properties
Exploring the antimicrobial properties of p-Cymene, a monoterpene found in over 100 plant species, reveals its significant potential in treating communicable diseases and its role in developing new substances with antimicrobial properties. This is especially pertinent given the urgent need for alternatives due to the rising antimicrobial resistance, highlighting the importance of further studies to establish definitive recommendations for its use in healthcare and biomedical applications (Marchese et al., 2017).
Environmental and Chemical Engineering
The Anammox process, suitable for treating nitrogen-rich wastewater streams, presents a novel biological nitrogen elimination process with attractive application prospects. Despite its promise, the process faces inhibition by various factors, necessitating adjustments in temperature, pH, substrate concentration, and other operational parameters to improve performance under inhibitory conditions, showcasing the need for ongoing research to optimize this process for practical applications (Jin et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit carm1, a protein arginine methyltransferase . CARM1 plays a crucial role in various biological processes, including gene expression, signal transduction, and DNA repair .
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction can lead to changes in the biological processes regulated by the target protein.
Biochemical Pathways
Given its potential inhibition of carm1, it may affect pathways related to gene expression and signal transduction . The downstream effects could include changes in cellular functions and processes.
Result of Action
Similar compounds have shown notable antiproliferative effects against certain cell lines . This suggests that {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate might also exhibit similar effects.
Propriétés
IUPAC Name |
N-methyl-1-(2-phenylmethoxyphenyl)methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(17)11-14-9-5-6-10-15(14)18-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUDIIMWIFKTOZ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\C1=CC=CC=C1OCC2=CC=CC=C2)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525425.png)
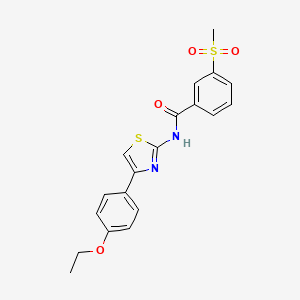

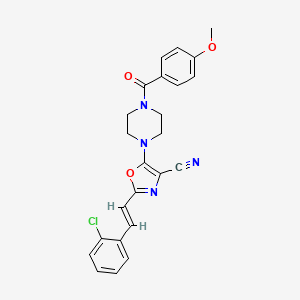
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2525430.png)


![N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2525433.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride](/img/structure/B2525434.png)
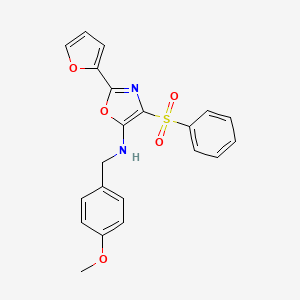
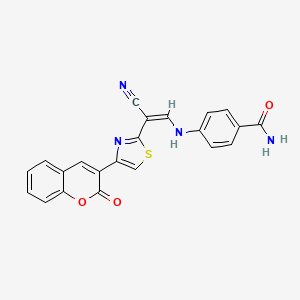
![2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide](/img/structure/B2525441.png)
![methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine](/img/structure/B2525443.png)
